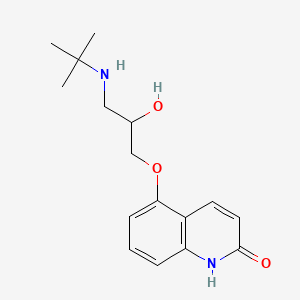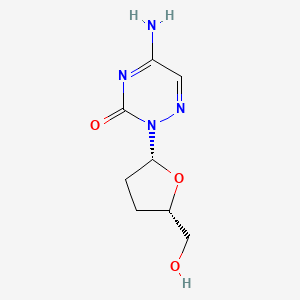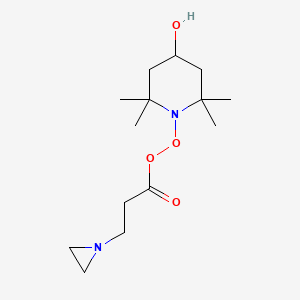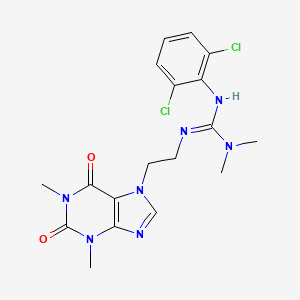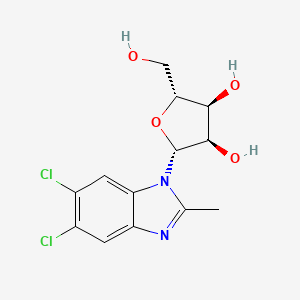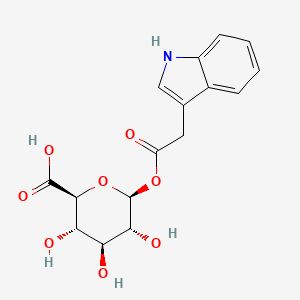
Indole-3-acetic-acid-O-glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indolylacetylglucuronide is a conjugated metabolite derived from indole-3-acetic acid, a naturally occurring compound in plants. This compound is formed through the process of glucuronidation, where indole-3-acetic acid is conjugated with glucuronic acid. Indolylacetylglucuronide is significant in the study of plant hormones and their metabolic pathways, particularly in the context of auxin metabolism.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of indolylacetylglucuronide typically involves the enzymatic or chemical conjugation of indole-3-acetic acid with glucuronic acid. One common method is the use of uridine diphosphate glucuronosyltransferase enzymes, which facilitate the transfer of glucuronic acid to indole-3-acetic acid under physiological conditions.
Industrial Production Methods: Industrial production of indolylacetylglucuronide may involve biotechnological approaches, such as the use of genetically engineered microorganisms that express the necessary enzymes for glucuronidation. These microorganisms can be cultured in bioreactors, where they produce indolylacetylglucuronide in large quantities.
Análisis De Reacciones Químicas
Types of Reactions: Indolylacetylglucuronide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of indolylacetylglucuronide.
Reduction: Reduction reactions can convert indolylacetylglucuronide back to its precursor, indole-3-acetic acid.
Substitution: Substitution reactions can introduce different functional groups into the indole ring or the glucuronic acid moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various electrophiles and nucleophiles can be employed under acidic or basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may regenerate indole-3-acetic acid.
Aplicaciones Científicas De Investigación
Indolylacetylglucuronide has several scientific research applications:
Chemistry: It is used as a model compound to study glucuronidation reactions and the metabolism of indole derivatives.
Biology: Indolylacetylglucuronide is important in the study of plant hormone metabolism, particularly auxins, which regulate plant growth and development.
Medicine: Research into indolylacetylglucuronide can provide insights into the metabolism of similar compounds in humans and other animals, potentially leading to the development of new drugs or therapeutic strategies.
Industry: The compound can be used in the production of plant growth regulators and other agricultural chemicals.
Mecanismo De Acción
The mechanism of action of indolylacetylglucuronide involves its role as a metabolite in the auxin metabolic pathway. It is formed through the conjugation of indole-3-acetic acid with glucuronic acid, a process catalyzed by glucuronosyltransferase enzymes. This conjugation serves to inactivate indole-3-acetic acid, regulating its levels within the plant and modulating its effects on plant growth and development.
Comparación Con Compuestos Similares
Indole-3-acetic acid: The precursor to indolylacetylglucuronide, it is a key plant hormone involved in growth regulation.
Indole-3-butyric acid: Another auxin-like compound used in plant propagation.
Indole-3-lactic acid: A metabolite of indole-3-acetic acid with different biological activities.
Uniqueness: Indolylacetylglucuronide is unique in its role as a conjugated metabolite, which distinguishes it from its precursors and other related compounds. Its formation through glucuronidation represents a key regulatory step in auxin metabolism, highlighting its importance in the study of plant biology and biochemistry.
Propiedades
Número CAS |
50409-89-7 |
|---|---|
Fórmula molecular |
C16H17NO8 |
Peso molecular |
351.31 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-(1H-indol-3-yl)acetyl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H17NO8/c18-10(5-7-6-17-9-4-2-1-3-8(7)9)24-16-13(21)11(19)12(20)14(25-16)15(22)23/h1-4,6,11-14,16-17,19-21H,5H2,(H,22,23)/t11-,12-,13+,14-,16+/m0/s1 |
Clave InChI |
BPTLUNCVRGWZSW-JHZZJYKESA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=CN2)CC(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


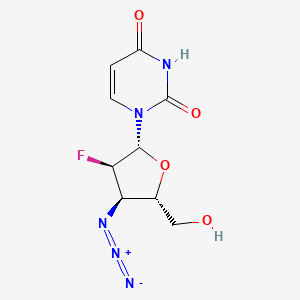
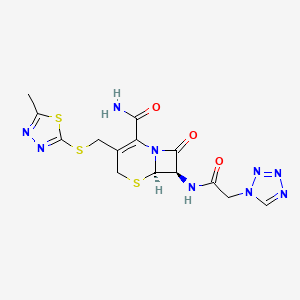
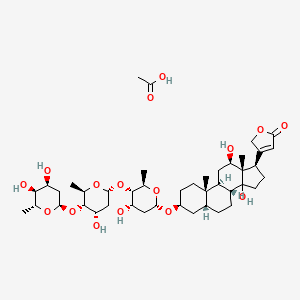
![[(3S,3aR,6S,6aS)-3-[3-(4-chlorophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12785382.png)
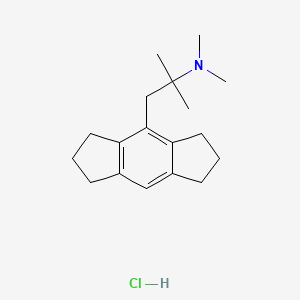
![5-(3-amino-2-methylsulfonyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12785390.png)
